![molecular formula C17H19N5O3S B2723346 1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2034227-88-6](/img/structure/B2723346.png)
1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H19N5O3S and its molecular weight is 373.43. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis and Applications
Synthetic Pathways and Derivative Formations : Research on thiophene and pyrazole derivatives, such as those involving benzo[b]thiophen-2-yl-hydrazonoesters, demonstrates the versatility of these heterocycles in synthesizing various derivatives. These derivatives are explored for their potential in creating new chemical entities with diverse applications, ranging from materials science to pharmacology. For example, the synthesis of thiophenylhydrazonoacetates has been a subject of study for generating pyrazole, isoxazole, and pyrimidine derivatives, showcasing the chemical reactivity and applicability of such compounds in generating a wide array of heterocyclic compounds (Mohareb et al., 2004).
Structural and Computational Analysis
Crystal Structure and Molecular Analysis : The structural elucidation of pyrazole derivatives through methods like X-ray crystallography provides insights into their molecular geometry, intermolecular interactions, and potential binding properties. This level of analysis is crucial for designing compounds with specific biological or physical properties. For instance, the study of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide highlighted its structural characteristics, including the dihedral angle between rings and the formation of supramolecular motifs, which could inform the design of compounds with desired physical or biological functions (Kumara et al., 2018).
Chemical Reactivity and Method Development
Innovative Synthetic Methods : The development of new synthetic methodologies, such as the modified Migita reaction for carbon−sulfur bond formation, illustrates the ongoing efforts to enhance the efficiency and scope of chemical synthesis. These methods not only facilitate the production of complex molecules but also contribute to the advancement of organic synthesis as a discipline. The application of palladium-catalyzed reactions in synthesizing a former antiasthma drug candidate underscores the relevance of these methods in producing clinically relevant compounds (Norris & Leeman, 2008).
Material Science and Optical Properties
Non-linear Optical Properties and Material Applications : The study of pyrazole-thiophene-based amide derivatives for their non-linear optical (NLO) properties and structural features showcases the potential of such compounds in material science applications. Computational methods, including density functional theory (DFT) calculations, aid in understanding the electronic structure and predicting the NLO responses, which are critical for designing materials with specific optical characteristics (Kanwal et al., 2022).
properties
IUPAC Name |
2-methyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-thiophen-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-22-13(9-12(20-22)14-3-2-8-26-14)17(23)18-10-15-19-16(21-25-15)11-4-6-24-7-5-11/h2-3,8-9,11H,4-7,10H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKPPSHQHJJAOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCC3=NC(=NO3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.